4-Amino-4-(4-chlorophenyl)butan-1-ol
Description
4-Amino-4-(4-chlorophenyl)butan-1-ol (CAS: 199,682-18-7) is a bifunctional organic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group on a four-carbon chain, with a 4-chlorophenyl substituent at the 4-position. NMR data (¹H and ¹³C) confirm its structure, with key signals at δ 7.31–7.23 (aromatic protons) and δ 143.2 (quaternary carbon adjacent to chlorine) .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-amino-4-(4-chlorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c11-9-5-3-8(4-6-9)10(12)2-1-7-13/h3-6,10,13H,1-2,7,12H2 |
InChI Key |
FSNOUMNIAAALDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCO)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Analogs
- 4-Amino-1-(4-bromophenyl)butan-1-ol (CAS: 244,133-18-7): Replacing chlorine with bromine increases molecular weight (MW: 244.13 vs. However, bromine’s larger atomic radius may sterically hinder interactions in tight binding pockets .
- 4-Amino-1-(3-bromophenyl)butan-1-ol: Substitution at the 3-position (meta) instead of 4-position (para) alters electronic effects on the aromatic ring, reducing resonance stabilization and possibly affecting biological activity .
Table 1: Halogen-Substituted Analogs
| Compound | Molecular Formula | MW (g/mol) | Substituent Position | Key Feature |
|---|---|---|---|---|
| 4-Amino-4-(4-chlorophenyl)butan-1-ol | C₁₀H₁₄ClNO | 199.68 | Para | Balanced lipophilicity and reactivity |
| 4-Amino-1-(4-bromophenyl)butan-1-ol | C₁₀H₁₄BrNO | 244.13 | Para | Higher lipophilicity, steric bulk |
| 4-Amino-1-(3-bromophenyl)butan-1-ol | C₁₀H₁₄BrNO | 244.13 | Meta | Reduced resonance stabilization |
Functional Group Variations
- This modification significantly alters pharmacological profiles compared to the amino-alcohol structure .
- Such compounds may exhibit improved membrane permeability but lower solubility in aqueous media .
Table 2: Functional Group Variations
| Compound | Functional Group | Key Property | Potential Application |
|---|---|---|---|
| This compound | -NH₂, -OH | Dual H-bond donor/acceptor | Drug intermediates, CNS agents |
| 4-(4-Chlorophenyl)-1-(imidazol-1-yl)butan-2-ol | Imidazole | Heterocyclic aromaticity | Antifungal/kinase inhibitors |
| 4-(4-Chlorophenyl)sulfanylbutan-1-ol | -S- | High lipophilicity | Antimicrobial agents |
Physicochemical Properties and Reactivity
- Boiling Points: The primary alcohol group in this compound contributes to a higher boiling point compared to secondary alcohols (e.g., butan-2-ol) but lower than pentan-1-ol due to shorter chain length .
- Solubility: The amino and hydroxyl groups enhance water solubility relative to nonpolar analogs like 4-(4-chlorophenyl)butan-1-ol (CID 14266244), which lacks polar substituents .
Table 3: Physicochemical Comparison
| Compound | Boiling Point (°C) | Solubility in Water | LogP (Predicted) |
|---|---|---|---|
| This compound | ~250–270 | Moderate | 1.8 |
| 4-(4-Chlorophenyl)butan-1-ol | ~230–250 | Low | 3.2 |
| 4-Fluoro-1-butanol | 135–140 | High | 0.5 |
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